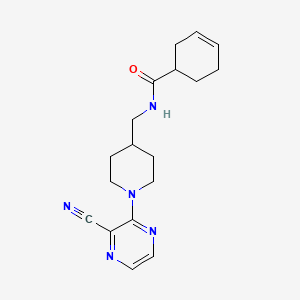
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as MMBN, is a fluorescent probe that is widely used in scientific research. MMBN is a small molecule that has a unique structure and is highly sensitive to changes in the local environment. MMBN is used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is based on its unique structure. This compound contains a benzothiazole ring that is highly sensitive to changes in the local environment. When this compound binds to a protein or other biomolecule, the local environment around the benzothiazole ring changes, leading to changes in fluorescence intensity. This change in fluorescence can be used to monitor changes in protein conformation, protein-protein interactions, and enzymatic activity.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on cells or tissues. This compound is a small molecule that is typically used at low concentrations in vitro to study biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is its high sensitivity to changes in the local environment. This compound is also relatively easy to synthesize and purify, making it a cost-effective probe for scientific research. However, one limitation of this compound is that it is not suitable for in vivo imaging studies due to its low photostability and poor tissue penetration.
Direcciones Futuras
There are several future directions for the use of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide in scientific research. One area of interest is the development of new this compound derivatives that have improved photostability and tissue penetration. Another area of interest is the use of this compound in combination with other probes to study complex biological processes such as cell signaling pathways. Finally, the use of this compound in high-throughput screening assays is an area of active research, as this compound can be used to rapidly screen large numbers of compounds for their ability to interact with specific proteins or enzymes.
Métodos De Síntesis
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane and is followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is used in a wide range of scientific applications. One of the most common uses of this compound is as a fluorescent probe to study protein-protein interactions. This compound can be used to label proteins of interest and then monitor changes in fluorescence intensity as the proteins interact with each other. This compound can also be used to study enzyme activity by monitoring changes in fluorescence intensity as the enzyme catalyzes a reaction.
Propiedades
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-7-8-13(24-3)14-15(10)25-17(19(14)2)18-16(21)11-5-4-6-12(9-11)20(22)23/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXLDLDKQGFGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)

![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)
![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2840927.png)

![2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide](/img/structure/B2840930.png)

